molecular formula C12H8Cl2 B164843 4,4'-Dichlorobiphenyl CAS No. 2050-68-2

4,4'-Dichlorobiphenyl

Cat. No. B164843
CAS RN: 2050-68-2
M. Wt: 223.09 g/mol
InChI Key: YTBRNEUEFCNVHC-UHFFFAOYSA-N
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Patent
US06066766

Procedure details

0.5 mol of a 25% strength by weight 4-chlorophenylmagnesium chloride/THF solution is added dropwise in the course of 30 minutes to a boiling solution of 0.5 mol of 1,4-bromochlorobenzene and 0.25 g of Pd(dppf)Cl2 *CH2Cl2 in 100 ml of THF. After stirring under reflux for four hours, the mixture is hydrolyzed with dilute sulfuric acid (conversion 99%, selectivity 98%). The organic phase is freed from the solvent by distillation. The crude 4,4'-dichlorobiphenyl thus obtained is recrystallized from ethanol.
Name
4-chlorophenylmagnesium chloride THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Mg]Cl)=[CH:4][CH:3]=1.C1COCC1.[CH:15]1[C:20]([Cl:21])=[CH:19][CH:18]=[C:17](Br)[CH:16]=1.S(=O)(=O)(O)O>C1COCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:17]2[CH:16]=[CH:15][C:20]([Cl:21])=[CH:19][CH:18]=2)=[CH:4][CH:3]=1 |f:0.1,5.6.7.8|

Inputs

Step One
Name
4-chlorophenylmagnesium chloride THF
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)[Mg]Cl.C1CCOC1
Name
Quantity
0.5 mol
Type
reactant
Smiles
C1=CC(=CC=C1Cl)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.25 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for four hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
The organic phase is freed from the solvent by distillation

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.